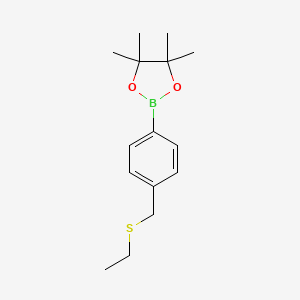

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester

Description

Propriétés

IUPAC Name |

2-[4-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2S/c1-6-19-11-12-7-9-13(10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZJYOSAVLVUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681946 | |

| Record name | 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-06-4 | |

| Record name | 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4-(Ethylthiomethyl)phenylboronic Acid, Pinacol Ester

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core chemical principles, offers a field-proven experimental protocol, and addresses common challenges to ensure reproducible, high-yield synthesis.

Strategic Overview: Compound Significance and Synthetic Approach

Arylboronic acids and their corresponding pinacol esters are foundational pillars of modern organic synthesis, primarily due to their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These reagents are valued for their stability, low toxicity, and broad functional group tolerance, enabling the construction of complex carbon-carbon bonds.[2][3]

The target molecule, 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester, is a valuable building block for introducing a phenyl ring functionalized with a flexible and chemically versatile ethylthiomethyl group. This thioether moiety is of significant interest in medicinal chemistry for its potential to engage in specific protein interactions and influence pharmacokinetic properties.

The most robust and widely adopted method for preparing arylboronic esters is the Miyaura Borylation .[2][4][5] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide and a diboron reagent, offering a direct and high-yielding pathway that circumvents the need for cryogenic and harshly basic organolithium or Grignard reagents.[4] This guide will focus on the Miyaura borylation of 1-bromo-4-(ethylthiomethyl)benzene.

The Core Mechanism: Understanding the Miyaura Borylation Catalytic Cycle

The efficacy of the Miyaura borylation hinges on a well-defined palladium-based catalytic cycle. A grasp of this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][4]

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (1-bromo-4-(ethylthiomethyl)benzene), forming a Pd(II) intermediate.

-

Transmetalation : A base, typically a mild one like potassium acetate (KOAc), is crucial. It is believed to activate the bis(pinacolato)diboron (B2pin2) reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide. The high oxophilicity of boron is a key driving force for this step.[4]

-

Reductive Elimination : The final step involves the collapse of the Pd(II) intermediate, forming the C-B bond of the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. d-nb.info [d-nb.info]

Technical Whitepaper: 4-(Ethylthiomethyl)phenylboronic Acid, Pinacol Ester (CAS 1256359-06-4) in Advanced Chemical Synthesis

Introduction & Scientific Context

In the realm of modern organic synthesis and drug discovery, organoboron building blocks are indispensable. 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (CAS 1256359-06-4) represents a highly specialized and versatile intermediate[1][2]. By combining the robust reactivity of a pinacol boronate ester with the unique physicochemical properties of an ethylthiomethyl moiety, this compound serves as a critical vector for structural diversification. It is primarily utilized in transition-metal-catalyzed cross-coupling reactions to install a metabolically tunable thioether linkage onto complex molecular scaffolds[3][4].

Physicochemical Profiling

Understanding the physical and chemical properties of CAS 1256359-06-4 is essential for optimizing reaction conditions and downstream purifications. The pinacol ester (Bpin) format inherently grants the molecule high solubility in organic solvents and resistance to atmospheric moisture compared to its free boronic acid counterpart.

| Property | Value |

| Chemical Name | 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester |

| IUPAC Name | 2-(4-((Ethylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Registry Number | 1256359-06-4[1][5] |

| Molecular Formula | C₁₅H₂₃BO₂S[5][6] |

| Molecular Weight | 278.22 g/mol [5][7] |

| MDL Number | MFCD18087708[5][8] |

| Physical State | Solid / Powder |

| Storage Conditions | 2-8°C, inert atmosphere (Argon/Nitrogen) |

Mechanistic Utility: The Suzuki-Miyaura Paradigm

The primary application of CAS 1256359-06-4 is as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction[9][10].

Causality in Reagent Selection: Why utilize the pinacol ester rather than the free boronic acid? Free boronic acids are notoriously prone to forming trimeric boroxines and undergoing protodeboronation under basic conditions. The pinacol ester mitigates these side reactions by sterically shielding the empty p-orbital of the boron atom, thereby enhancing bench stability and ensuring precise reaction stoichiometry[11][12]. During the catalytic cycle, the Bpin group requires activation by an exogenous base (such as K₂CO₃ or KOH) to form a reactive, electron-rich boronate complex, which subsequently undergoes transmetalation with the palladium intermediate.

Caption: The Suzuki-Miyaura catalytic cycle highlighting the transmetalation of CAS 1256359-06-4.

Strategic Applications in Medicinal Chemistry

The inclusion of the ethylthiomethyl group (-CH₂-S-CH₂CH₃) is a deliberate strategy in Structure-Activity Relationship (SAR) campaigns. Sulfur-containing moieties are privileged pharmacophores in FDA-approved drugs[13][14].

Causality in Structural Design: The thioether acts as a lipophilic, metabolically stable handle. More importantly, the sulfur atom serves as a synthetic pivot. Post-coupling, medicinal chemists can selectively oxidize the thioether to either a sulfoxide (-S(=O)-) or a sulfone (-SO₂-). This controlled oxidation allows researchers to systematically modulate the molecule's topological polar surface area (tPSA), hydrogen-bond acceptor count, and aqueous solubility without altering the underlying carbon framework[14][15].

Caption: Divergent oxidation workflow of the thioether moiety to tune physicochemical properties.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple CAS 1256359-06-4 with a target aryl bromide. Self-Validating Logic: The use of Pd(dppf)Cl₂ balances steric bulk and electron density, facilitating both oxidative addition and minimizing protodeboronation. A biphasic solvent system (Dioxane/H₂O) is strictly required to dissolve the inorganic base and generate the reactive palladium-hydroxo species needed for transmetalation.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Base & Solvent: Add K₂CO₃ (2.5 eq) followed by a pre-degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M concentration).

-

Degassing: Evacuate the flask and backfill with dry Nitrogen or Argon (repeat 3x).

-

Reaction: Heat the mixture to 90°C in an oil bath for 12 hours. Monitor conversion via LC-MS or TLC.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the thioether-coupled product.

Protocol B: Controlled Oxidation to Sulfone

Objective: Convert the ethylthiomethyl group of the coupled product to an ethylsulfonylmethyl group. Self-Validating Logic: m-Chloroperoxybenzoic acid (mCPBA) is a highly reliable electrophilic oxidant. Using an excess (>2.5 eq) ensures complete conversion past the intermediate sulfoxide. Quenching with Na₂S₂O₃ is a critical safety step to destroy unreacted peroxides prior to concentration.

-

Preparation: Dissolve the thioether product (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool the flask to 0°C using an ice bath.

-

Reagent Addition: Add mCPBA (77% max purity, 2.5 eq) portion-wise to control the exothermic reaction.

-

Reaction: Stir at 0°C for 1 hour, then remove the ice bath, allowing the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Quench: Add saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes to reduce excess peroxide.

-

Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the m-chlorobenzoic acid byproduct.

-

Purification: Extract with CH₂Cl₂, dry over MgSO₄, concentrate, and purify via silica gel chromatography to isolate the sulfone derivative.

Handling, Stability, and Storage

While pinacol esters are generally stable, the presence of the thioether linkage in CAS 1256359-06-4 makes it susceptible to slow, spontaneous oxidation if exposed to air and light over prolonged periods.

-

Storage: Store tightly sealed at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Handle in a well-ventilated fume hood. Avoid strong oxidizing agents during storage to prevent premature conversion of the thioether to a sulfoxide.

References

-

PubChem Compound Summary | 2-(4-((Ethylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1256359-06-4). National Center for Biotechnology Information. URL:[Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. | Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014, 43(1), 412-443. URL:[Link]

-

Ilardi, E. A., Vitaku, E., & Njardarson, J. T. | Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery. Journal of Medicinal Chemistry, 2014, 57(7), 2832-2842. URL:[Link]

-

Miyaura, N., & Suzuki, A. | Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

Sources

- 1. 1256359-06-4|4-(Ethylthiomethyl)phenylboronic acid, pinacol ester|4-(Ethylthiomethyl)phenylboronic acid, pinacol ester|-范德生物科技公司 [bio-fount.com]

- 2. 4-(Ethylthiomethyl)phenylboronic acid,pinacol ester(1256359-06-4 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]

- 3. CAS:2246858-23-9, 4,4,5,5-Tetramethyl-2-(4-((propylthio)methyl)phenyl)-1,3,2-dioxaborolane-毕得医药 [bidepharm.com]

- 4. 2-(4-((Ethylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C15H23BO2S | CID 53216802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aaronchem.com [aaronchem.com]

- 6. nextsds.com [nextsds.com]

- 7. 1256359-06-4|4-(Ethylthiomethyl)phenylboronic acid, pinacol ester|4-(Ethylthiomethyl)phenylboronic acid, pinacol ester|-范德生物科技公司 [bio-fount.com]

- 8. 2-(4-((Ethylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C15H23BO2S | CID 53216802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. (PDF) Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry (2016) | Minghao Feng | 1473 Citations [scispace.com]

- 14. Data-mining for sulfur and fluorine: an evaluation of pharmaceuticals to reveal opportunities for drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Guide: Solubility, Stability, and Reactivity of 4-(Ethylthiomethyl)phenylboronic Acid, Pinacol Ester

Target Audience: Researchers, synthetic chemists, and drug delivery professionals.

Executive Summary

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester is a highly versatile, bifunctional building block utilized in advanced cross-coupling chemistry and the development of stimuli-responsive biomaterials. The molecule is defined by two distinct functional domains: a lipophilic, sterically shielded pinacol boronate (Bpin) ester and an oxidation-sensitive ethylthiomethyl (thioether) group. This guide details the physicochemical properties, mechanistic stability, and self-validating protocols required to successfully manipulate this compound in both synthetic and biological contexts.

Physicochemical Profiling and Solubility Matrix

Understanding the baseline properties of this compound is critical for experimental design. The substitution of a free boronic acid with a pinacol ester fundamentally alters the molecule's thermodynamic stability and solvation dynamics.

Table 1: Compound Identity

| Property | Value |

|---|---|

| Chemical Name | 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester |

| CAS Number | 1256359-06-4[1] |

| Molecular Formula | C₁₅H₂₃BO₂S[2] |

| Molecular Weight | 278.22 g/mol [2] |

Table 2: Solubility Profile & Solvation Causality

| Solvent Class | Specific Solvents | Solubility Level | Mechanistic Causality |

|---|---|---|---|

| Non-Polar Organics | Toluene, Hexane | High | The lipophilic pinacol ring and ethylthioether moiety strongly interact with non-polar solvents via London dispersion forces. |

| Polar Aprotic | DCM, THF, DMF, DMSO | Very High | Favorable dipole-dipole interactions with the thioether sulfur and dioxaborolane oxygen atoms facilitate complete and rapid solvation. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding occurs with the ester oxygens; however, the bulk lipophilicity of the tetramethyl groups limits ultra-high concentration saturation. |

| Aqueous | Water, Saline | Insoluble | The bulky tetramethyl groups of the pinacol ester completely shield the molecule, preventing the hydration of the boron center and rendering it highly hydrophobic. |

Mechanistic Stability Analysis

Hydrolytic Stability of the Bpin Group

Arylboronic acid pinacol esters are significantly more stable than their free boronic acid counterparts ([3]). Free boronic acids are prone to protodeboronation and the formation of unpredictable boroxine anhydrides. In contrast, the four methyl groups of the pinacol ring provide intense steric shielding around the electrophilic boron atom. This kinetically hinders the attack of water molecules on boron's empty p-orbital, allowing the compound to remain stable in neutral aqueous mixtures and ambient humidity.

Oxidative Stability: The Dual-Response Mechanism

This compound acts as a dual-responsive entity under oxidative stress, making it highly valuable for Reactive Oxygen Species (ROS)-triggered drug delivery systems ([4]).

-

Thioether Oxidation: Thioethers are highly sensitive to mild ROS. Upon exposure, the sulfur atom oxidizes to a sulfoxide, and subsequently to a sulfone. This triggers a macroscopic phase transition from hydrophobic to hydrophilic, a mechanism frequently exploited to dismantle polymeric nanocarriers ([5]).

-

Deboronation: Under stronger oxidative conditions (e.g., elevated H₂O₂), the arylboronic ester undergoes a self-immolative oxidation. The peroxide attacks the boron center, triggering a 1,2-aryl migration that ultimately hydrolyzes to generate a phenol derivative and releases pinacol borate ([6]).

Fig 1. Dual-responsive degradation pathways under oxidative and hydrolytic stress.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the stability and reactivity of this compound, researchers must employ self-validating experimental designs that eliminate false positives (e.g., auto-oxidation during instrument analysis).

Protocol 1: ROS-Triggered Oxidation Kinetic Assay

This protocol quantifies the degradation of the thioether and Bpin groups under oxidative stress.

-

Step 1: Sample Preparation. Dissolve the compound in an Acetonitrile/Water (80:20 v/v) mixture. Causality: The compound is insoluble in pure water; the organic co-solvent ensures a homogeneous solution for accurate kinetic tracking. Add triphenylphosphine oxide as an internal standard to correct for LC-MS ionization suppression.

-

Step 2: Stimulus Application. Introduce 10 mM H₂O₂ and incubate at 37 °C to simulate a pathological ROS environment.

-

Step 3: Kinetic Sampling. Extract 50 µL aliquots at predefined intervals (1h, 4h, 12h, 24h).

-

Step 4: Reaction Quenching (Critical Self-Validation). Immediately add a molar excess of sodium thiosulfate to the aliquot. Causality: Sodium thiosulfate instantly neutralizes residual H₂O₂. If this step is omitted, the high heat and voltage within the LC-MS electrospray ionization (ESI) source will artificially accelerate oxidation, leading to skewed, artifactual data.

-

Step 5: Analysis. Analyze via LC-MS or ¹H-NMR to quantify the ratio of intact ester, sulfoxide, and phenol derivatives.

Fig 2. Self-validating workflow for assessing ROS-triggered degradation kinetics.

Protocol 2: Chemoselective Hydrolysis to Free Boronic Acid

Standard oxidative deprotection of Bpin esters using Sodium Periodate (NaIO₄) is strictly contraindicated for this molecule. Causality: Periodate is a strong oxidant that will indiscriminately oxidize the delicate thioether group to a sulfone. Instead, a chemoselective transesterification approach must be used.

-

Step 1: Dissolve the Bpin ester in anhydrous diethyl ether.

-

Step 2: Add 1.2 equivalents of diethanolamine (DEA) and stir at room temperature. Causality: DEA forms a highly stable, insoluble crystalline boronate complex that precipitates out of solution, driving the equilibrium forward while leaving the thioether entirely untouched.

-

Step 3: Filter and wash the crystalline DEA-boronate precipitate.

-

Step 4: Resuspend the precipitate in a biphasic mixture of diethyl ether and mild aqueous HCl (1M). Stir until the solid dissolves, yielding the pure, free 4-(ethylthiomethyl)phenylboronic acid in the organic layer.

Handling, Storage, and Best Practices

To maintain the structural integrity of both the thioether and the pinacol ester, strict adherence to storage protocols is required:

-

Temperature: Store refrigerated at 2–8 °C to minimize the thermodynamic driving force for slow hydrolytic degradation.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Ambient oxygen can cause slow, spontaneous auto-oxidation of the thioether over several months.

-

Light Exposure: Keep in amber glass vials to prevent UV-mediated photo-oxidation of the sulfur moiety.

References

-

Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems - Frontiers in Chemistry -[Link]

-

Targeting pathophysiological changes using biomaterials-based drug delivery systems: A key to managing inflammatory bowel disease - Frontiers in Pharmacology -[Link]

-

Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone - ACS Macro Letters -[Link]

-

CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Application - The Journal of Organic Chemistry -[Link]

-

Chemical Properties & Molecular Weight (1256359-06-4) - Bio-Fount - [Link]

Sources

- 1. 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester [cymitquimica.com]

- 2. bio-fount.com [bio-fount.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Targeting pathophysiological changes using biomaterials-based drug delivery systems: A key to managing inflammatory bowel disease [frontiersin.org]

- 5. Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Advanced Synthesis of Aryl Boronic Esters: A Technical Guide to Modern Borylation Methodologies

Executive Summary

Aryl boronic esters are indispensable intermediates in modern synthetic chemistry, serving as the linchpin for the Suzuki-Miyaura cross-coupling reaction, the construction of proteolysis-targeting chimeras (PROTACs), and the development of covalent inhibitors. As a Senior Application Scientist, I have observed that the successful synthesis of these motifs requires moving beyond rote recipe-following. It demands a deep mechanistic understanding of the catalytic cycles and the thermodynamic driving forces that dictate regioselectivity and yield.

This whitepaper critically evaluates the three foundational pillars of modern aryl boronic ester synthesis: Palladium-Catalyzed Miyaura Borylation , Iridium-Catalyzed C–H Borylation , and Photocatalytic Radical Borylation . By dissecting the causality behind catalyst selection, base effects, and solvent dynamics, this guide provides self-validating protocols designed for high-fidelity execution in both discovery and process chemistry environments.

Palladium-Catalyzed Miyaura Borylation: The Gold Standard

The remains the most robust method for converting pre-functionalized aryl halides (or pseudohalides) into their corresponding pinacolboronates (Ar-Bpin)[1].

Causality & Mechanistic Logic

A common pitfall in scale-up campaigns is the premature activation of the newly formed Ar-Bpin product, which leads to the formation of undesired homocoupled biaryl byproducts (Ar-Ar). The choice of base is the critical control element here. We specifically utilize potassium acetate (KOAc) rather than stronger bases like K₂CO₃ or NaOH.

Why? The acetate anion coordinates to the Pd(II) center following oxidative addition, forming an alkoxo-type bridge. Because boron is highly oxophilic, this acetate ligand facilitates the transmetalation of the boryl group from bis(pinacolato)diboron (B₂pin₂) to the metal center[1]. Crucially, KOAc is not basic enough to form a reactive boronate complex with the product, thereby shutting down the secondary Suzuki-Miyaura coupling pathway.

Caption: Catalytic cycle of Miyaura borylation highlighting the role of acetate.

Self-Validating Protocol: Standard Miyaura Borylation

Note: For highly atom-economical scale-ups, B₂pin₂ can be substituted with tetrahydroxydiboron (BBA) as demonstrated in [2].

-

Reagent Preparation : To an oven-dried Schlenk flask, charge the aryl bromide (1.0 equiv), B₂pin₂ (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (3.0 mol%).

-

Atmospheric Control : Evacuate and backfill the flask with dry N₂ three times. Logic: Pd(0) intermediates are highly susceptible to oxidative degradation; rigorous deoxygenation ensures catalyst longevity.

-

Solvent Addition : Add anhydrous, degassed 1,4-dioxane (0.2 M relative to substrate).

-

Reaction Execution : Heat the mixture to 80 °C for 4–12 hours.

-

In-Process Check : Monitor via GC-MS. The reaction is complete when the Ar-Br peak is fully consumed.

-

Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and insoluble inorganic salts. Concentrate and purify via flash chromatography.

Iridium-Catalyzed C–H Borylation: Late-Stage Functionalization

When pre-functionalized halides are unavailable or when late-stage functionalization of complex APIs is required, is the methodology of choice[3].

Causality & Mechanistic Logic

Unlike Palladium, which relies on the reactivity of the C–X bond, Iridium catalysis directly activates inert C–H bonds. The active catalyst is a 16-electron Ir(III) trisboryl complex. The choice of ligand—typically 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)—is not merely for solvent compatibility. The bulky tert-butyl groups enforce a rigid coordination geometry that prevents the formation of inactive iridium dimers and enhances electron density at the metal center[4].

This electron density stabilizes the 18-electron Ir(V) intermediate during the critical C–H oxidative addition step. Because the Ir(III) trisboryl complex is extremely sterically demanding, regioselectivity is almost entirely governed by sterics; borylation occurs at the least hindered C–H bond (typically meta or para to existing substituents) unless a directing group is present[4].

Caption: Ir(III)/Ir(V) catalytic cycle for the undirected C-H borylation of arenes.

Self-Validating Protocol: Undirected C–H Borylation

-

Catalyst Pre-Activation : In a nitrogen-filled glovebox, dissolve [Ir(OMe)(COD)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in anhydrous hexane or THF. Stir for 10 minutes until the solution turns deep red/brown, indicating the formation of the active ligated complex.

-

Substrate Addition : Add B₂pin₂ (0.75 equiv) and the arene substrate (1.0 equiv). Logic: Using 0.75 equiv of B₂pin₂ maximizes atom economy, as both boron atoms can theoretically be utilized in the catalytic cycle.

-

Reaction Execution : Seal the mixture in a pressure tube and heat to 80 °C for 12 hours.

-

In-Process Check : Monitor via ¹¹B NMR (disappearance of the B₂pin₂ peak at ~30 ppm and appearance of the Ar-Bpin peak at ~33 ppm).

-

Workup : Remove volatile solvents in vacuo. The crude product can often be purified by Kugelrohr distillation or direct silica gel chromatography.

Photocatalytic Radical Borylation: The Green Frontier

The drive towards sustainable, transition-metal-free synthesis has popularized [5]. This method is particularly valuable when trace metal contamination (e.g., Pd or Ir) is strictly prohibited in the final product.

Causality & Mechanistic Logic

By employing an organic photocatalyst such as 10-phenylphenothiazine (PTH), we leverage photoinduced electron transfer (PET)[6]. Upon irradiation with visible light, the ground-state PTH is excited to PTH*. This excited state is a potent single-electron reductant. It transfers an electron to the aryl halide (Ar-X), generating a radical anion that rapidly fragments into a highly reactive aryl radical and a halide anion. The aryl radical subsequently attacks B₂pin₂ to form the C–B bond, propagating a radical chain or undergoing back-electron transfer to close the photoredox cycle[6].

Self-Validating Protocol: Metal-Free Photocatalytic Borylation

-

Reagent Assembly : To a Schlenk tube, add the aryl iodide (1.0 equiv), B₂pin₂ (2.0 equiv), PTH photocatalyst (5.0 mol%), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

-

Degassing : Add anhydrous acetonitrile. Perform three freeze-pump-thaw cycles. Logic: Molecular oxygen is a triplet ground state molecule that will rapidly quench both the excited state photocatalyst (PTH*) and the intermediate aryl radicals. Rigorous deoxygenation is non-negotiable.

-

Irradiation : Irradiate the mixture using 390 nm LEDs at 25 °C for 24 hours. Ensure adequate cooling (e.g., a fan) to maintain ambient temperature.

-

Workup : Quench with deionized water to hydrolyze unreacted B₂pin₂. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Methodology Comparison

To aid in route scouting and process development, the operational parameters of the three methodologies are summarized below:

| Methodology | Catalyst System | Boron Source | Typical Temp. | Regioselectivity Driver | Key Advantage |

| Miyaura Borylation | Pd(dppf)Cl₂ / KOAc | B₂pin₂ or BBA | 60–80 °C | Pre-functionalized (Ar-X) | Broadest functional group tolerance; highly predictable. |

| C–H Borylation | [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ or HBpin | 25–80 °C | Steric hindrance (least hindered C–H) | High atom economy; enables late-stage functionalization. |

| Photocatalytic | Phenothiazine (PTH) / Light | B₂pin₂ | Ambient (20–35 °C) | Pre-functionalized (Ar-X) | Completely metal-free; operates at room temperature. |

References

-

Miyaura Borylation Reaction Mechanism & Overview Organic Chemistry Portal URL:[Link]

-

Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron ACS Organic Process Research & Development (2017) URL:[Link]

-

Iridium-Catalyzed C–H Borylation of Cyclopropanes (and general Ir-catalysis principles) Journal of the American Chemical Society (2013) URL:[Link]

-

A General, Metal-Free Visible Light-Induced Photocatalytic Borylation Platform Journal of the American Chemical Society (2020) URL:[Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Iridium-Catalyzed C-H Borylation of Cyclopropanes [organic-chemistry.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester: Properties, Availability, and Application

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic introduction of specific structural motifs is paramount. Arylboronic acids and their derivatives are cornerstone reagents, primarily celebrated for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide focuses on a specialized, yet highly valuable building block: 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (CAS No. 1256359-06-4).

The unique bifunctionality of this molecule—possessing both a stable boronic ester for carbon-carbon bond formation and a thioether linkage—opens avenues for sequential, orthogonal functionalization or for introducing sulfur-containing moieties into complex target molecules. The pinacol ester form offers enhanced stability compared to the free boronic acid, mitigating issues like protodeboronation and simplifying handling and storage.[4][5] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its commercial availability, key properties, and a detailed, field-tested protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

Compound Profile & Specifications

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application in synthesis. Key data for 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester are summarized below.

| Property | Value |

| CAS Number | 1256359-06-4 |

| Molecular Formula | C₁₅H₂₃BO₂S |

| Molecular Weight | 294.22 g/mol |

| IUPAC Name | 2-(4-(Ethylthiomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Appearance | Typically an off-white to light yellow solid or low-melting solid |

| Purity | Commercially available with purities often ≥97% |

Commercial Availability and Procurement

The accessibility of starting materials is a critical logistical consideration in any research or development pipeline. 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester is available from several specialized chemical suppliers. Researchers are advised to consult supplier websites for the most current information on stock, pricing, and available quantities.

| Supplier | Typical Purity | Notes |

| Pure Chemistry Scientific Inc. | 97+%[6] | Listed with product number 80087442.[6] |

| BoronPharm | ≥98% | BoronPharm specializes in boronic acid derivatives.[7] |

| Other Fine Chemical Vendors | Varies | Availability can be confirmed by searching the CAS number (1256359-06-4) on various chemical supplier platforms. |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation is one of the most robust and versatile methods for constructing biaryl systems.

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic moiety is transferred from the boron atom to the palladium center, regenerating the boronate salt. This is often the rate-determining step. The base activates the boronic ester, facilitating the transfer.

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Significance of the Thioether Moiety

The ethylthiomethyl group is generally stable under Suzuki-Miyaura conditions, making this reagent an excellent choice for synthesizing biaryl compounds containing a thioether linkage. This is significant in medicinal chemistry, as thioethers are prevalent in many biologically active molecules. Furthermore, the sulfur atom can be a site for later-stage functionalization, such as oxidation to the corresponding sulfoxide or sulfone, to modulate properties like solubility and polarity.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general, robust procedure for the Suzuki-Miyaura coupling of 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester with a generic aryl bromide.

Objective: To synthesize 4-(Ethylthiomethyl)-4'-methoxybiphenyl from 4-bromoanisole and 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester.

Materials and Reagents

-

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (e.g., 294 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%), and anhydrous potassium carbonate (414 mg, 3.0 mmol).

-

Rationale: The use of a slight excess of the aryl halide can help drive the reaction to completion. Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of substrates. K₂CO₃ is a common and effective base for activating the boronic ester.

-

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is often a key parameter to optimize.

-

Rationale: A mixture of an organic solvent and water is standard. Water is necessary for the base to dissolve and to facilitate the transmetalation step. Solvents must be degassed to prevent catalyst oxidation.

-

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the boronic ester is consumed (typically 4-12 hours).

-

Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).

-

Rationale: The workup removes the inorganic base, boronic acid byproducts, and residual solvent. The brine wash helps to break any emulsions and remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Handling and Storage

Like many boronic acid derivatives, the pinacol ester is susceptible to hydrolysis over time, especially in the presence of moisture.[5] For long-term viability, it is recommended to:

-

Store the compound in a tightly sealed container.

-

Keep it in a cool, dry place, preferably in a desiccator or under an inert atmosphere.

-

Minimize its exposure to ambient air and humidity during weighing and handling.

Conclusion

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester is a highly practical and versatile building block for synthetic chemists. Its commercial availability, coupled with the stability afforded by the pinacol ester group, makes it an attractive reagent for introducing a thioether-functionalized phenyl ring via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this valuable compound into their synthetic strategies, accelerating progress in drug discovery and materials science.

References

-

Chemcd. 4-(Ethylthiomethyl)phenylboronic acid,pinacol ester(1256359-06-4). Available from: [Link]

-

Savarin, C. G., et al. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters, 4(24), 4309–4312*. ACS Publications. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16498–16507*. PMC. Available from: [Link]

-

Lee, C. H., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available from: [Link]

-

Li, W., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2836-2842. Available from: [Link]

-

ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Chemdor Chemicals. 4-Ethynylphenylboronic acid pinacol ester | CAS 1034287-04-1. Available from: [Link]

-

ResearchGate. Synthesis of boronic acid pinacol ester 4. Available from: [Link]

-

MilliporeSigma. 4-(Hydroxymethyl)phenylboronic acid pinacol ester, 1 X 1 g. Available from: [Link]

-

Chemexper. 4-(ethoxycarbonylmethyl)phenylboronic acid, pinacol ester. Available from: [Link]

-

BoronPharm. 4-(Methylthio)phenylboronic acid pinacolate. Available from: [Link]

-

Li, Y., et al. (2023). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 21(1), 221. PMC. Available from: [Link]

-

Bonini, C., et al. (2018). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Chemistry & Biology Interface, 8(1), 1-8. ResearchGate. Available from: [Link]

-

ResearchGate. The design strategy of the newly designed phenylboronic acid pinacol ester-containing compounds. Available from: [Link]

-

Frisco, J. A. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available from: [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemdor.com [chemdor.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(Ethylthiomethyl)phenylboronic acid,pinacol ester(1256359-06-4 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]

- 7. boronpharm.com [boronpharm.com]

Mechanism and Synthesis of 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester: A Technical Guide

Executive Summary

The molecule 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (CAS: 1256359-06-4) is a highly versatile bifunctional building block utilized in advanced organic synthesis and drug discovery[1]. It features two critical synthetic handles: an ethylthiomethyl group (-CH₂-S-CH₂CH₃), which can serve as a lipophilic pharmacophore or be oxidized to corresponding sulfoxides/sulfones, and a pinacolborane (Bpin) moiety, which is the premier functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2][3].

This technical guide provides an in-depth mechanistic analysis of its formation, detailing the chemical causality behind catalyst selection, base optimization, and step-by-step experimental execution.

Strategic Synthesis Pathways

The synthesis of this compound can be approached via two primary strategic routes, both relying on orthogonal reactivity.

-

Route A (Early-Stage Borylation): Begins with the S_N2 thioetherification of 1-bromo-4-(bromomethyl)benzene with ethanethiol (EtSH), followed by the palladium-catalyzed Miyaura borylation of the resulting aryl bromide.

-

Route B (Late-Stage Thioetherification): Utilizes the commercially available 4-(bromomethyl)phenylboronic acid pinacol ester, subjecting the benzylic bromide to a nucleophilic aliphatic substitution (S_N2) with ethanethiol[4].

While Route B is often preferred for its operational simplicity and the avoidance of late-stage transition metal catalysis, Route A is frequently employed when the aryl bromide intermediate is required for divergent library synthesis.

Divergent synthetic pathways to 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester.

Core Mechanism: The Miyaura Borylation Catalytic Cycle

The formation of the carbon-boron (C-B) bond via Route A relies on the Miyaura Borylation , a highly specific cross-coupling reaction between an aryl halide and bis(pinacolato)diboron (B₂pin₂)[2][3]. Understanding the causality of this mechanism is critical for troubleshooting and optimizing yields.

The Role of the Catalyst: Pd(dppf)Cl₂

The reaction is typically catalyzed by Pd(dppf)Cl₂. The choice of the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is not arbitrary. Its large bite angle forces the palladium intermediate into a cis geometry, which is an absolute stereoelectronic requirement for the final reductive elimination step to occur efficiently[3][5].

The Role of the Base: Potassium Acetate (KOAc)

Unlike Suzuki couplings which require strong bases (e.g., K₂CO₃, NaOH), Miyaura borylation strictly requires a mild base like KOAc[2][6]. Strong bases activate the newly formed arylboronic ester, leading to unwanted Suzuki homocoupling (Ar-Ar formation) or protodeboronation[2][7].

Step-by-Step Catalytic Cycle

-

Pre-catalyst Activation: Pd(II)(dppf)Cl₂ is reduced in situ to the active 14-electron Pd(0) species.

-

Oxidative Addition: The Pd(0) complex inserts into the C-Br bond of 1-bromo-4-(ethylthiomethyl)benzene, forming a stable Pd(II)(Ar)(Br) intermediate[8][9].

-

Ligand Exchange: The acetate anion (OAc⁻) from KOAc displaces the bromide ligand. This forms a Pd(II)(Ar)(OAc) complex. The resulting Pd-O bond is characterized by a hard Lewis base (oxygen) interacting with a soft Lewis acid (palladium), making it highly reactive[2][7].

-

Transmetalation: This is the rate-determining and most complex step. B₂pin₂ is a poor Lewis acid. However, the high oxophilicity of boron drives it to coordinate with the acetate ligand on the palladium. The acetate acts as an internal bridge, facilitating the transfer of the Bpin moiety to the palladium center, expelling pinB-OAc and KBr[2][7].

-

Reductive Elimination: The cis-oriented aryl and Bpin ligands on the Pd(II) center couple, releasing the target 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester and regenerating the Pd(0) catalyst[8].

Palladium-catalyzed Miyaura borylation catalytic cycle highlighting key intermediates.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind condition screening for the Miyaura borylation step, demonstrating why standard protocols converge on specific reagents[3][5].

| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(dppf)Cl₂ (3 mol%) | KOAc (3 eq) | 1,4-Dioxane | 80-90 | >90% | Optimal. cis-geometry enforced; transmetalation highly efficient. |

| Pd(PPh₃)₄ (5 mol%) | KOAc (3 eq) | Toluene | 100 | 45-50% | Sluggish reductive elimination due to monodentate ligand flexibility. |

| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (3 eq) | DMF | 80 | <20% | Severe Suzuki homocoupling (Ar-Ar) due to over-activation of product. |

| Pd(OAc)₂ / PCy₃ | KOAc (3 eq) | DMSO | 80 | 75-80% | Good alternative, but requires strict inert atmosphere to prevent phosphine oxidation. |

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints.

Protocol 1: Late-Stage Thioetherification (Route B)

This method is highly efficient and avoids transition metal contamination in the final product.

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 mmol, 297 mg) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL) under an argon atmosphere[4].

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 mmol, 207 mg). Stir the suspension for 5 minutes at 0 °C.

-

Nucleophile Addition: Dropwise add Ethanethiol (EtSH, 1.2 mmol, 89 µL) via a gas-tight syringe. Caution: EtSH has a highly offensive odor; perform strictly inside a fume hood.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.4) should be completely consumed, replaced by a new, less polar UV-active spot (R_f ~0.5).

-

Workup: Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure product as a colorless to pale yellow oil.

Protocol 2: Miyaura Borylation (Route A)

-

Preparation: In a Schlenk flask, combine 1-bromo-4-(ethylthiomethyl)benzene (1.0 mmol, 231 mg), Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 279 mg), Potassium Acetate (KOAc, 3.0 mmol, 294 mg), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg)[2][3].

-

Degassing: Evacuate the flask and backfill with argon (repeat 3 times).

-

Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

-

Reaction: Heat the mixture to 85 °C in a pre-heated oil bath for 12 hours. The solution will turn from red-orange to dark brown/black as Pd(0) nanoparticles eventually form[8].

-

Validation Checkpoint: GC-MS or LC-MS analysis should indicate the disappearance of the aryl bromide (m/z 230/232) and the appearance of the product mass (m/z 278).

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

-

Purification Note: Boronic acid pinacol esters can occasionally degrade on highly acidic silica gel. If degradation is observed, neutralize the silica with 1% triethylamine prior to chromatography, or utilize Supercritical Fluid Chromatography (SFC) with 2,2,2-trifluoroethanol (TFE) as a co-solvent, which has been proven to prevent epimerization and degradation of sensitive boronate esters[10].

References

-

Miyaura Borylation Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

-

Miyaura borylation - Grokipedia Source: Grokipedia URL:[Link]

-

Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction Source: NSF Public Access Repository URL:[Link]

-

4-(Ethylthiomethyl)phenylboronic acid,pinacol ester(1256359-06-4 ) Source: Chemcd URL:[Link]

-

Lectin‐Triggered Aggregation of Glyco‐Gold Nanoprobes for Activity‐based Sensing of Hydrogen Peroxide by the Naked Eye Source: Chemistry - An Asian Journal (DOI) URL:[Link]

-

Applications of 2, 2, 2 trifluoroethanol as a versatile co-solvent in supercritical fluid chromatography for purification of unstable boronate esters Source: Academia.edu URL:[Link]

-

Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction Source: ResearchGate URL:[Link]

Sources

- 1. 4-(Ethylthiomethyl)phenylboronic acid,pinacol ester(1256359-06-4 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Miyaura borylation â Grokipedia [grokipedia.com]

- 4. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Miyaura borylation â Grokipedia [grokipedia.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. (PDF) Applications of 2, 2, 2 trifluoroethanol as a versatile co-solvent in supercritical fluid chromatography for purification of unstable boronate esters, enhancing throughput, reducing epimerization, and for additive free purifications [academia.edu]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with 4-(Ethylthiomethyl)phenylboronic Acid, Pinacol Ester

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (CAS: 1256359-06-4)[1]

Introduction & Mechanistic Rationale

The incorporation of thioether-containing motifs is a critical strategy in modern drug discovery, often utilized to modulate lipophilicity or serve as precursors for sulfoxide and sulfone pharmacophores. However, the palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) of sulfur-containing substrates like 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester presents unique mechanistic challenges.

The Thioether Challenge: Catalyst Poisoning

Sulfur atoms possess lone pairs that act as soft Lewis bases. In the catalytic cycle, these lone pairs can readily coordinate to the empty d-orbitals of the soft Lewis acidic Pd(II) intermediates. This off-cycle coordination forms stable, unreactive species, effectively "poisoning" the catalyst and halting the transmetalation or reductive elimination steps.

The Boronic Ester Advantage

To counteract the inherent instability of many functionalized boronic acids, the pinacol ester (Bpin) derivative is employed. Unlike free boronic acids, which are highly susceptible to protodeboronation under basic aqueous conditions, pinacol esters exhibit superior stability[2]. The Bpin group requires base-mediated hydrolysis or direct base activation to form the reactive tetracoordinate boronate "ate" complex, ensuring a controlled, steady release of the active transmetalating species[3].

Overcoming Poisoning via Ligand Design

To prevent thioether-induced catalyst deactivation, the spatial environment around the palladium center must be tightly controlled. The use of sterically demanding, electron-rich Buchwald-type biarylphosphine ligands (e.g., XPhos or RuPhos ) is critical. The massive steric bulk of the dicyclohexylphosphine moiety and the isopropyl groups on the biaryl backbone creates a protective "shield" around the Pd center, physically blocking the flexible ethylthiomethyl chain from coordinating, while the electron-rich nature accelerates the oxidative addition of deactivated aryl halides[4].

Fig 1: SMC Catalytic Cycle highlighting thioether poisoning and steric ligand rescue.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization landscape for coupling 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester with a standard unactivated aryl bromide. The data illustrates the causality between ligand choice, base strength, and overall yield.

| Entry | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 22 | Severe catalyst poisoning; Pd black precipitation. |

| 2 | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 65 | Bidentate ligand reduces S-coordination; moderate conversion. |

| 3 | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 81 | Improved oxidative addition; some protodeboronation observed. |

| 4 | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 94 | Optimal steric shielding; complete conversion. |

| 5 | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 65 | 88 | Milder conditions; suitable for temperature-sensitive substrates. |

Standard Operating Protocol (SOP)

This self-validating protocol utilizes the optimized conditions (Entry 4) to ensure high fidelity and reproducibility.

Reagents and Materials

-

Substrate A: Aryl halide (1.00 mmol)

-

Substrate B: 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (1.20 mmol, 333.9 mg)

-

Catalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

-

Ligand: XPhos (0.04 mmol, 19.1 mg)

-

Base: K₃PO₄ (2.00 mmol, 424.5 mg)

-

Solvents: 1,4-Dioxane (4.0 mL) and HPLC-grade H₂O (1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Air-Free Setup)

-

To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 4-(Ethylthiomethyl)phenylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Causality Check: Solid bases like K₃PO₄ should be finely milled. Large chunks reduce the surface area available for the crucial formation of the reactive boronate complex, drastically slowing down transmetalation.

Step 2: Solvent Addition & Degassing

-

Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) to the Schlenk tube.

-

Perform three cycles of Freeze-Pump-Thaw.

-

Self-Validation: The presence of oxygen will rapidly oxidize the electron-rich XPhos ligand to its phosphine oxide, rendering it inert. Furthermore, oxygen can oxidize the thioether to a sulfoxide. A successful degassing is visually confirmed by the reaction mixture retaining a deep red/purple hue (from Pd₂(dba)₃) rather than immediately turning black (Pd(0) aggregation).

Step 3: Execution

-

Backfill the Schlenk tube with ultra-pure Argon.

-

Seal the tube and submerge it in a pre-heated oil bath at 90 °C.

-

Stir vigorously (800 rpm) for 12 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base and the organic substrates.

Step 4: Workup & Isolation

-

Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and H₂O (10 mL).

-

Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Fig 2: Sequential workflow for the air-free Suzuki-Miyaura cross-coupling protocol.

Troubleshooting & Self-Validation Matrix

To ensure trustworthiness in the experimental execution, cross-reference your results with this validation matrix:

-

Issue: Incomplete conversion of the aryl halide; reaction stalls at 30-40%.

-

Diagnostic: TLC shows unreacted starting material. LC-MS shows no product mass increase.

-

Root Cause: Catalyst poisoning by the ethylthiomethyl group due to ligand dissociation, or ligand oxidation.

-

Solution: Increase XPhos loading to 6 mol% (a 1:3 Pd to Ligand ratio) to force the equilibrium toward the fully ligated, shielded Pd complex. Ensure rigorous degassing.

-

-

Issue: Formation of des-halogenated aryl starting material (Ar-H).

-

Root Cause: The transmetalation step is too slow, allowing the Pd(II) intermediate to undergo premature reduction or beta-hydride elimination (if applicable).

-

Solution: Switch to a stronger base (e.g., aqueous NaOH) to accelerate the formation of the boronate "ate" complex, or add a phase-transfer catalyst to improve biphasic mixing.

-

-

Issue: Homocoupling of the boronic ester (Ar-Ar formation).

-

Root Cause: Oxygen ingress during the reaction promotes oxidative homocoupling of the boronic ester.

-

Solution: Re-evaluate the integrity of the Schlenk tube seal and the argon source.

-

References

- CymitQuimica.4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (CAS: 1256359-06-4).

- National Center for Biotechnology Information (PMC).

- Chemical Society Reviews (RSC Publishing).Selection of boron reagents for Suzuki–Miyaura coupling.

- Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester [cymitquimica.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester in Organic Synthesis

Introduction: A Versatile Building Block in Modern Synthesis

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester is a key organoboron compound increasingly utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a stable pinacol boronic ester and a functionalizable ethylthiomethyl group, offers a unique combination of reactivity and stability. This guide provides an in-depth exploration of its application, focusing on the widely used Suzuki-Miyaura cross-coupling reaction, and offers detailed protocols for its effective use.

Boronic acids and their esters are fundamental reagents in carbon-carbon bond formation.[1][2][3] The pinacol ester, in particular, offers enhanced stability compared to the corresponding boronic acid, reducing the likelihood of side reactions such as protodeboronation.[1][4] The ethylthiomethyl substituent provides a handle for further synthetic transformations, making this reagent a valuable bifunctional building block.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[2][5] 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester is an excellent coupling partner in these reactions for the synthesis of biaryl and substituted aromatic compounds.

Mechanistic Rationale: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7]

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires the presence of a base to activate the boronic ester.[2] While traditionally thought to proceed after hydrolysis of the ester, recent studies have shown that boronic esters can undergo transmetalation directly.[1][8]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol outlines a general method for the coupling of 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester with a variety of aryl bromides.

Materials:

-

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add the aryl bromide (1.0 equiv.), 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed 1,4-dioxane.

-

Add the catalyst solution to the reaction flask via syringe.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction mixture. The total solvent volume should be sufficient to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[9]

Protocol 2: Optimized Conditions for Challenging Couplings (e.g., with Aryl Chlorides)

For less reactive aryl chlorides, more active catalyst systems are generally required.

Materials:

-

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (1.5 equivalents)

-

Aryl chloride (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel for air-sensitive techniques

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equiv.), 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (1.5 equiv.), potassium phosphate (3.0 equiv.), and Pd(dppf)Cl₂ to an oven-dried Schlenk tube equipped with a magnetic stir bar.[9]

-

Add anhydrous, degassed toluene to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Follow the workup and purification procedure as described in Protocol 1.

Data Summary: Reaction Condition Optimization

The choice of catalyst, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions and their applicability.

| Parameter | Common Choices | Application Notes | References |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile catalyst. For less reactive substrates, more active catalysts like Pd(dppf)Cl₂ or those with bulky phosphine ligands are preferred. | [10] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for challenging couplings. KF can be used for base-sensitive substrates. | [10] |

| Solvent | Toluene, Dioxane, THF, DMF, Water (co-solvent) | A mixture of an organic solvent and water is common. Anhydrous conditions may be necessary for some substrates to prevent boronic ester hydrolysis. | [6][8] |

| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive halides (e.g., chlorides). | [9][10] |

Beyond Suzuki-Miyaura: Other Synthetic Applications

While the Suzuki-Miyaura coupling is the primary application, the unique structure of 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester opens doors to other synthetic transformations.

Oxidation-Responsive Systems

The thioether linkage in the ethylthiomethyl group is susceptible to oxidation. This property can be exploited in the design of stimuli-responsive materials and drug delivery systems. For instance, in the presence of reactive oxygen species (ROS), the thioether can be oxidized to a sulfoxide or sulfone, potentially triggering a change in the molecule's properties or leading to the cleavage of a linked moiety. This concept has been explored in the development of ROS-responsive nanoparticles for targeted drug delivery.[11][12][13]

Caption: Workflow for developing ROS-responsive systems.

Considerations for Handling and Storage

-

Hydrolytic Stability: While more stable than the corresponding boronic acid, pinacol esters can still undergo hydrolysis, especially at physiological pH.[14][15] It is advisable to store the reagent under anhydrous conditions and use anhydrous solvents when hydrolysis is a concern.

-

Purity: The purity of the boronic ester is critical for successful coupling reactions. Impurities can interfere with the catalyst and reduce yields.

Conclusion

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester is a highly valuable and versatile reagent in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures. Furthermore, the presence of the ethylthiomethyl group provides opportunities for the development of novel functional materials and drug delivery systems. By understanding the underlying reaction mechanisms and optimizing reaction conditions, researchers can effectively utilize this building block to advance their synthetic goals in drug discovery and materials science.

References

-

Kassel, V. M. (2023). I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling. University of Illinois at Urbana-Champaign. Available at: [Link]

-

Denmark, S. E., & Smith, R. C. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. IDEALS. Available at: [Link]

-

Denmark, S. E., & Regens, C. S. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 48(5), 1476-1486. Available at: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1734-1743. Available at: [Link]

-

Wallace, D. J. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. Available at: [Link]

-

Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. (n.d.). ResearchGate. Retrieved from [Link]

-

Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(4), 556-562. Available at: [Link]

-

(a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.). ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 181. Available at: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

-

Chemcd. (2015). 4-(Ethylthiomethyl)phenylboronic acid,pinacol ester(1256359-06-4). Available at: [Link]

- Achilli, C., Ciana, A., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry.

-

Ghaffari, M., & Movassaghi, M. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][16]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(18), 8669-8676. Available at: [Link]

-

Li, Y., et al. (2017). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry, 8(31), 4579-4587. Available at: [Link]

-

Qiu, D., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 56(2-3), 131-145. Available at: [Link]

-

Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Zhang, Y., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 181. Available at: [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. researchgate.net [researchgate.net]

- 5. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. diva-portal.org [diva-portal.org]

- 8. I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling | IDEALS [ideals.illinois.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

Applications of 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester in medicinal chemistry

Application Note: Strategic Utilization of 4-(Ethylthiomethyl)phenylboronic Acid, Pinacol Ester in Medicinal Chemistry

Pharmacophore Rationale & Strategic Utility

In contemporary drug discovery, the precise tuning of a molecule's physicochemical properties—such as lipophilicity (LogD), polar surface area (PSA), and metabolic stability—is the difference between a screening hit and a viable clinical candidate. 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester (CAS: 1256359-06-4) is a highly specialized bifunctional building block designed for late-stage diversification.

The value of this reagent lies in its dual nature:

-

The Pinacol Boronate Ester: Provides a robust, shelf-stable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike free boronic acids, pinacol esters resist protodeboronation and oligomerization, ensuring precise stoichiometry during high-throughput parallel synthesis.

-

The Ethylthiomethyl Moiety: Acts as a "metabolic chameleon." The thioether linkage is highly lipophilic and can facilitate blood-brain barrier (BBB) penetration. In the development of central nervous system (CNS) therapeutics, such as Mixed Lineage Kinase 3 (MLK3) inhibitors for neurodegenerative diseases, thioether-containing analogs have been shown to effectively inhibit the c-Jun N-terminal kinase (JNK) activation pathway, promoting neuronal survival[1]. Furthermore, the thioether can be selectively oxidized post-coupling to a sulfoxide or sulfone. This predictable transformation allows medicinal chemists to rapidly generate a localized structure-activity relationship (SAR) library with drastically different hydrogen-bonding profiles from a single intermediate.

The susceptibility of the thioether C–S bond to oxidative transformation is a well-documented phenomenon, observed not only in pharmaceuticals but also in the environmental degradation of agrochemicals like ethiofencarb[2]. Chemists exploit this exact vulnerability to tune the pharmacokinetic profile of drug candidates.

Physicochemical Tuning via Oxidation